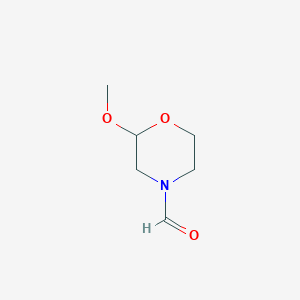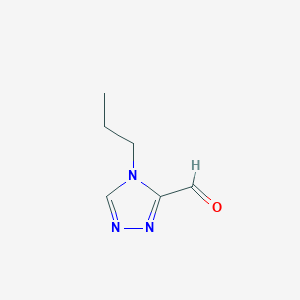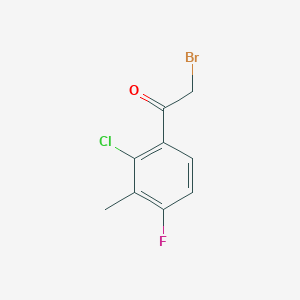
Lithiumcyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithiumcyclopropanecarboxylate is an organolithium compound that features a cyclopropane ring attached to a carboxylate group, with lithium as the counterion
準備方法
Synthetic Routes and Reaction Conditions
Lithiumcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction typically proceeds as follows:
Cyclopropanecarboxylic acid+LiOH→this compound+H2O
Alternatively, the compound can be prepared by reacting cyclopropanecarboxylic acid with lithium metal in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using lithium carbonate or lithium hydroxide as the lithium source. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
化学反応の分析
Types of Reactions
Lithiumcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Ion-exchange reactions can be carried out using various metal salts under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce cyclopropanol derivatives.
科学的研究の応用
Lithiumcyclopropanecarboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties.
Biological Studies: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism of action of lithiumcyclopropanecarboxylate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and other proteins, while the cyclopropane ring and carboxylate group can participate in chemical reactions with other molecules. These interactions can affect cellular processes and pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic Acid: The parent compound without the lithium ion.
Lithium Acetate: Another lithium carboxylate compound with a simpler structure.
Lithium Propionate: Similar to lithiumcyclopropanecarboxylate but with a propionate group instead of a cyclopropane ring.
Uniqueness
This compound is unique due to the presence of the cyclopropane ring, which imparts strain and reactivity to the molecule. This structural feature distinguishes it from other lithium carboxylates and contributes to its unique chemical and physical properties.
特性
分子式 |
C4H5LiO2 |
|---|---|
分子量 |
92.0 g/mol |
IUPAC名 |
lithium;cyclopropanecarboxylate |
InChI |
InChI=1S/C4H6O2.Li/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1 |
InChIキー |
KZZHZSFNYRSHRK-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1CC1C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




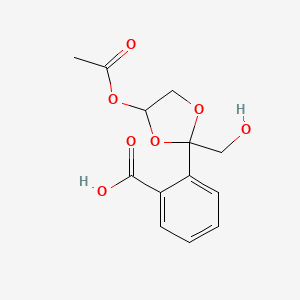
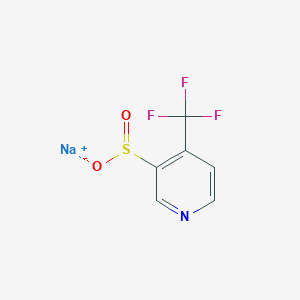
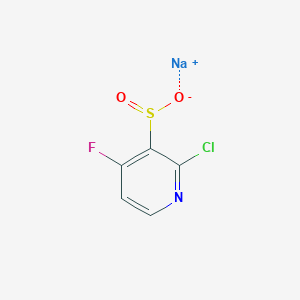
![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)


